molecular formula C24H28F2N6O3 B12385977 Fap-IN-2

Fap-IN-2

Cat. No.: B12385977
M. Wt: 486.5 g/mol
InChI Key: ZXFWGSFSRPLSRU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Fap-IN-2 involves the preparation of technetium-99m-labeled isocyano-containing fibroblast activation protein inhibitor derivatives. The synthetic route includes the reaction of isonitrile-containing precursors with technetium-99m under specific conditions . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Fap-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fap-IN-2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Fap-IN-2 is unique due to its technetium-99m labeling, which enhances its imaging capabilities. Similar compounds include:

These compounds share similar mechanisms of action but differ in their labeling and imaging properties, making this compound a distinct and valuable tool in cancer research and diagnostics.

Properties

Molecular Formula

C24H28F2N6O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide

InChI

InChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1

InChI Key

ZXFWGSFSRPLSRU-KRWDZBQOSA-N

Isomeric SMILES

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F

Canonical SMILES

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F

Origin of Product

United States

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